

Spectroscopic Profile of (Ethoxycarbonyl)allene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2,3-butadienoate*

Cat. No.: B078909

[Get Quote](#)

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug Development Professionals

(Ethoxycarbonyl)allene, scientifically known as **ethyl 2,3-butadienoate**, is a versatile organic compound with significant applications in synthetic chemistry. Its unique allenic structure and ester functionality make it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (ethoxycarbonyl)allene, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (ethoxycarbonyl)allene, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of (ethoxycarbonyl)allene is characterized by distinct signals corresponding to the ethyl group and the allenic protons.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.2-5.4	Triplet of triplets	J = 6.8, 3.2 Hz	=CH-
~4.8-5.0	Doublet of triplets	J = 6.8, 1.2 Hz	=C=CH ₂
4.18	Quartet	J = 7.1 Hz	-O-CH ₂ -CH ₃
1.28	Triplet	J = 7.1 Hz	-O-CH ₂ -CH ₃

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
216.5	>C=C=C<
165.0	C=O
94.0	=CH-
85.5	=C=CH ₂
61.5	-O-CH ₂ -CH ₃
14.2	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in (ethoxycarbonyl)allene by detecting their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	=C-H stretch (allenic)
~2980, 2940	Medium	C-H stretch (aliphatic)
~1960, 1930	Strong, Sharp	C=C=C stretch (asymmetric)
1715	Strong	C=O stretch (α,β -unsaturated ester)
~1250	Strong	C-O stretch
~850	Strong	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of (ethoxycarbonyl)allene, aiding in its identification and structural confirmation. The compound has a molecular weight of 112.13 g/mol .[\[1\]](#)

m/z	Relative Abundance (%)	Assignment
112	25	[M] ⁺ (Molecular Ion)
83	100	[M - C ₂ H ₅] ⁺
67	80	[M - OC ₂ H ₅] ⁺
55	65	[C ₄ H ₃ O] ⁺
39	50	[C ₃ H ₃] ⁺

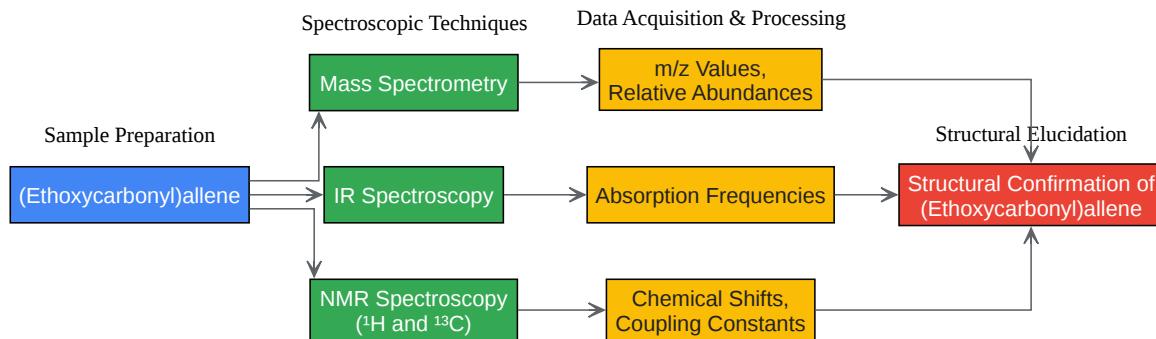
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of (ethoxycarbonyl)allene (~10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3 , ~0.7 mL), and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy


The IR spectrum of liquid (ethoxycarbonyl)allene can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small drop of the neat liquid is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of (ethoxycarbonyl)allene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5ms column) before entering the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (ethoxycarbonyl)allene.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of (Ethoxycarbonyl)allene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2,3-butadienoate | C₆H₈O₂ | CID 4066088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (Ethoxycarbonyl)allene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078909#ethoxycarbonyl-allene-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com